

In-Depth Technical Guide: Safety and Handling of Disodium Phthalate

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Compound of Interest

Compound Name: *Disodium phthalate*

Cat. No.: *B103543*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety data, handling precautions, and toxicological profile of **Disodium Phthalate**. While specific quantitative toxicological data for **Disodium Phthalate** is limited in publicly available literature, this guide synthesizes available information on the parent compound, phthalic acid, and the broader class of phthalates to provide a thorough understanding of its potential hazards. Detailed experimental protocols for key toxicological assessments are provided, adhering to internationally recognized OECD guidelines. Furthermore, this guide elucidates the known signaling pathways through which phthalates can exert biological effects, offering critical insights for researchers and drug development professionals.

Chemical and Physical Properties

Disodium phthalate is the disodium salt of phthalic acid. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of **Disodium Phthalate**

Property	Value	Reference(s)
Chemical Formula	C ₈ H ₄ Na ₂ O ₄	--INVALID-LINK--
Molecular Weight	210.09 g/mol	--INVALID-LINK--
CAS Number	15968-01-1	--INVALID-LINK--
Appearance	White crystalline solid	-
Solubility	Soluble in water	-

Toxicological Data

Specific quantitative toxicological data for **Disodium Phthalate** is not readily available in the reviewed literature. Therefore, data for the parent compound, Phthalic Acid, is presented as a surrogate for assessing potential toxicity.

Table 2: Acute Toxicity of Phthalic Acid

Test	Species	Route	Value	Reference(s)
LD50	Rat	Oral	7900 mg/kg	--INVALID-LINK--
LD50	Mouse	Oral	2530 mg/kg	--INVALID-LINK--

Skin and Eye Irritation: Data specific to **Disodium Phthalate** is not available. Phthalic acid is reported to cause skin and eye irritation.

Genotoxicity: Studies on a number of phthalate esters in *Salmonella typhimurium* (Ames test) have shown them to be non-mutagenic. However, the genotoxic potential of **Disodium Phthalate** specifically has not been extensively evaluated in the public domain.

Reproductive and Developmental Toxicity: Certain phthalates are known endocrine disruptors and have been associated with reproductive and developmental toxicity in animal studies. These effects are often mediated through the disruption of hormone signaling pathways. The specific reproductive and developmental toxicity of **Disodium Phthalate** has not been well-characterized.

Handling Precautions and Safety Measures

Based on the available safety data sheets for **Disodium Phthalate** and related compounds, the following handling precautions are recommended.

Engineering Controls:

- Use in a well-ventilated area.
- Utilize local exhaust ventilation to control airborne dust.

Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear chemical safety goggles.
- Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
- Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.

Hygiene Measures:

- Wash hands thoroughly after handling.
- Do not eat, drink, or smoke in work areas.

Storage:

- Store in a tightly closed container in a dry, cool, and well-ventilated place.

Spill and Disposal:

- In case of a spill, avoid creating dust. Sweep up the material and place it in a suitable container for disposal.
- Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocols

The following are detailed methodologies for key toxicological experiments, based on OECD guidelines, which would be appropriate for assessing the safety of **Disodium Phthalate**.

Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method)

Objective: To determine the acute oral toxicity of a substance.

Methodology:

- **Test Animals:** Healthy, young adult rats (e.g., Sprague-Dawley strain), typically females, are used.
- **Housing and Feeding:** Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and water are provided ad libitum.
- **Dosing:** The test substance is administered orally by gavage in a single dose. The dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
- **Procedure:** A stepwise procedure is used, with a group of animals being dosed at a particular level. The outcome for this group determines the dose for the next group.
- **Observations:** Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
- **Necropsy:** At the end of the observation period, all animals are subjected to a gross necropsy.
- **Data Analysis:** The results are used to classify the substance according to its acute oral toxicity.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method - OECD Guideline 439

Objective: To determine the skin irritation potential of a substance using an in vitro model.

Methodology:

- **Test System:** A reconstructed human epidermis model, which mimics the biochemical and physiological properties of the upper parts of the human skin.
- **Procedure:** a. The test substance is applied topically to the skin tissue surface. b. After a defined exposure period, the substance is removed by rinsing. c. The viability of the skin cells is then measured, typically using an MTT assay.
- **Data Analysis:** The reduction in cell viability compared to negative controls is used to predict the skin irritation potential. A substance is identified as an irritant if the mean tissue viability is reduced below a defined threshold (e.g., $\leq 50\%$).

Bacterial Reverse Mutation Test (Ames Test) - OECD Guideline 471

Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in indicator strains of *Salmonella typhimurium* and *Escherichia coli*.

Methodology:

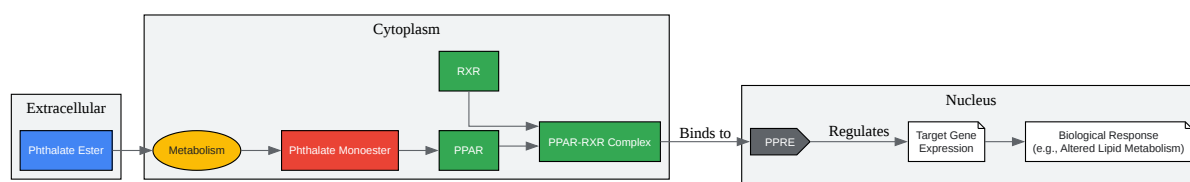
- **Tester Strains:** A set of bacterial strains with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine for *Salmonella*, tryptophan for *E. coli*).
- **Metabolic Activation:** The test is performed with and without a mammalian metabolic activation system (S9 mix) to mimic metabolic processes in the liver.
- **Procedure:** a. The bacterial tester strains are exposed to the test substance at various concentrations. b. The treated bacteria are plated on a minimal agar medium lacking the essential amino acid.
- **Data Analysis:** The number of revertant colonies (colonies that have undergone a reverse mutation and can now grow on the minimal medium) is counted. A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

Signaling Pathways

Phthalates are known to interact with several biological signaling pathways, which can lead to a range of toxicological effects. The primary mechanisms involve interactions with nuclear receptors.

Peroxisome Proliferator-Activated Receptors (PPARs)

Certain phthalate monoesters can act as ligands for PPARs, a family of nuclear receptors involved in lipid metabolism and inflammation.[1][2][3] Activation of PPAR α in rodents has been linked to liver effects, while activation of PPAR γ is involved in adipogenesis.[2]

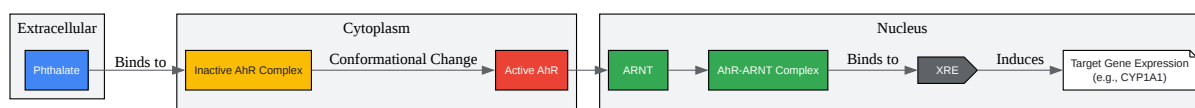


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Caption: Phthalate activation of the PPAR signaling pathway.

Aryl Hydrocarbon Receptor (AhR)

Some phthalates and their metabolites can activate the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in the metabolism of xenobiotics.[4][5][6][7][8] AhR activation can lead to the induction of cytochrome P450 enzymes.[7]

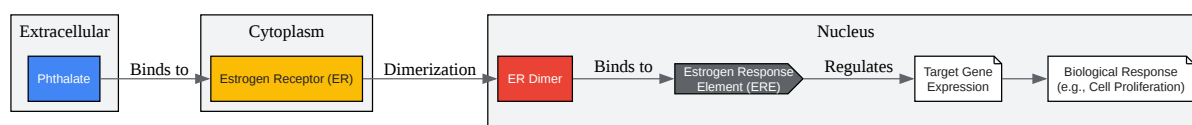


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Caption: Phthalate-mediated activation of the AhR signaling pathway.

Estrogen Receptor (ER) Signaling

Certain phthalates have been shown to interact with the estrogen receptor (ER) signaling pathway, exhibiting both estrogenic and anti-estrogenic activities.[9][10][11][12][13] This interaction can disrupt normal endocrine function and has been linked to adverse reproductive health outcomes.[9]



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References

- 1. Activation of mouse and human peroxisome proliferator-activated receptors (PPARs) by phthalate monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Activation of PPARalpha and PPARgamma by environmental phthalate monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]

- 7. The role of the aryl hydrocarbon receptor in mediating the effects of mono(2-ethylhexyl) phthalate in mouse ovarian antral follicles† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plastic components affect the activation of the aryl hydrocarbon and the androgen receptor | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 9. The estrogen receptor signaling pathway activated by phthalates is linked with transforming growth factor- β in the progression of LNCaP prostate cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Agonistic and antagonistic effects of phthalates and their urinary metabolites on the steroid hormone receptors ER α , ER β , and AR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Differential effects of phthalate esters on transcriptional activities via human estrogen receptors alpha and beta, and androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chemicals in everything from nail polish to perfume to hair spray may trigger 'more aggressive' breast cancer - Final Call News [new.finalcall.com]
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